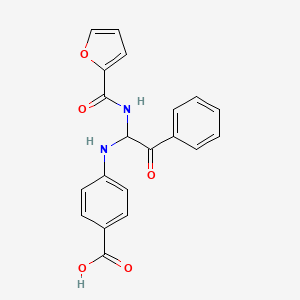

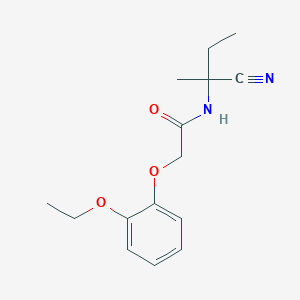

4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid is a compound with the molecular formula C12H9NO4 . It is a solid substance and has a molecular weight of 231.21 .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a carboxamido group, which is further attached to a phenylethyl group, and an amino group attached to a benzoic acid group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 231.21 and a density of 1.412g/cm3 . The boiling point is 326.5ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Organotin Carboxylates

Organotin(IV) carboxylates derived from a Schiff base carboxylic acid, including 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid (HOBZ), have been synthesized and characterized. These compounds, namely [Me3Sn(OBZ)], [Bu3Sn(OBZ)], [Me2Sn(OBZ)2], and [Bu2Sn(OBZ)2], were explored for their antimicrobial activities against a range of fungi and bacteria. The butyl-containing complexes displayed superior biocide activity due to their greater lipophilicity, which enhances their ability to cross microbial cell membranes (Dias et al., 2015).

Biomass-Derived Furan for Benzoic Acid Synthesis

A study reported the synthesis of benzoic acid from furan and methyl acrylate using Diels–Alder and dehydration reactions. This process, catalyzed by Lewis acidic zeolite catalysts, achieved high turnover frequencies without side reactions, showcasing an efficient route to benzoic acid starting from biomass-derived furan (Mahmoud et al., 2015).

Enaminones and Benzothiazinones Synthesis

A novel synthetic approach for enaminones fused to 1,4-benzothiazin-2-one moiety was developed through the reaction of furan-2,3-diones or acylpyruvic acids with o-aminothiophenols. This method yielded compounds with potential applications in biological activity studies, chemosensors, and fluorescence. Preliminary antimicrobial and acute toxicity assays were conducted for the newly synthesized compounds (Stepanova et al., 2020).

PdII-Mediated Cascade Annulation

A novel Pd(II)-mediated cascade carboxylative annulation was developed to construct benzo[b]furan-3-carboxylic acids from precursor compounds. This method formed three new bonds in one step, showcasing an efficient synthetic strategy for constructing benzo[b]furan derivatives with potential applicability in various fields of chemical research (Liao et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c23-17(13-5-2-1-3-6-13)18(22-19(24)16-7-4-12-27-16)21-15-10-8-14(9-11-15)20(25)26/h1-12,18,21H,(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFILFRUZZFSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)

![6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2535983.png)

![ethyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2535985.png)

![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535990.png)

![3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2535991.png)

![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)